
Quinoline-5-carboxylic acid
Overview
Description
Quinoline-5-carboxylic acid (Q5CA) is a heterocyclic aromatic compound with the molecular formula C₁₀H₇NO₂ (molecular weight: 173.17 g/mol) and CAS number 7250-53-5 . It serves as a versatile building block in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries due to its carboxylic acid functional group and aromatic quinoline core . Q5CA is slightly soluble in water and requires storage in cool, dry conditions to avoid degradation .
Preparation Methods
Skraup Synthesis
The Skraup synthesis is a classical method used for synthesizing quinoline derivatives, including quinoline-5-carboxylic acid. This method typically involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds.
- Reactants: Aniline, glycerol, and a carbonyl compound (e.g., pyruvic acid).
- Conditions: The reaction is generally carried out under acidic conditions (e.g., sulfuric acid) at elevated temperatures.
Yield and Efficiency:
This method can yield this compound in moderate yields, often requiring purification steps to isolate the desired product.
Pfitzinger Reaction
The Pfitzinger reaction represents another effective route for synthesizing quinoline derivatives. In this method, isatin reacts with ketones or aldehydes in the presence of a base.
- Reactants: Isatin and an appropriate ketone.
- Conditions: The reaction is performed in ethanol under reflux conditions.
Yield and Efficiency:
Recent adaptations of this method have reported yields of 20-25% for this compound, with optimizations leading to improved efficiency through the use of microwave irradiation or catalytic systems.
Doebner Condensation
The Doebner condensation is another synthetic pathway that has been adapted for the preparation of this compound. This involves the reaction of aniline with α-keto acids.
- Reactants: Aniline and pyruvic acid.
- Conditions: Conducted under acidic conditions with appropriate catalysts.
Yield and Efficiency:
This method can achieve yields up to 43% when optimized correctly.
Alternative Synthetic Routes
Several alternative methods have been explored in recent years to enhance the efficiency and yield of this compound synthesis:
Bromination followed by Hydrolysis: This involves brominating a precursor compound followed by hydrolysis to yield quinoline derivatives.
Hydrazine Hydrate Method: Quinoline derivatives can also be synthesized using hydrazine hydrate in conjunction with other reagents like carbonyldiimidazole, yielding this compound hydrazide as an intermediate.
The following table summarizes key aspects of the discussed preparation methods for this compound:
Method | Reactants | Conditions | Yield (%) |
---|---|---|---|
Skraup Synthesis | Aniline, Glycerol | Acidic, Elevated Temp | Moderate |
Pfitzinger Reaction | Isatin, Ketone | Ethanol, Reflux | 20-25% |
Doebner Condensation | Aniline, Pyruvic Acid | Acidic | Up to 43% |
Bromination + Hydrolysis | Precursor Compound | Varies | Variable |
Hydrazine Hydrate Method | Quinoline Derivatives | THF, Room Temp | 46% (as hydrazide) |
Chemical Reactions Analysis
Types of Reactions: Quinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form quinoline-5-carboxylate derivatives.
Reduction: The carboxylic acid group can be reduced to form quinoline-5-methanol derivatives.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Quinoline-5-carboxylate derivatives.
Reduction: Quinoline-5-methanol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Quinoline-5-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of quinoline-5-carboxylic acid involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription in bacteria . Additionally, it can interact with receptors and enzymes involved in cell signaling pathways, contributing to its potential anticancer and antimicrobial activities .
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Highlights
Substituent Position Matters :
- Pyrrolo derivatives : Methyl substitution at position 2 of the pyrrolo ring significantly enhances diuretic activity, while 4-methoxyphenylamide substitution unexpectedly diminishes it .
- Thiadiazolo derivatives : Cyclopropyl at N-9 improves antibacterial potency compared to other alkyl/aryl groups .
Receptor Selectivity: A six-membered ring in 1-methyl-1,6,7,8-tetrahydro-pyrrolo[2,3-g]quinoline-5-carboxylic acid pyridine-3-ylamide reduces 5-HT2C receptor affinity (pKi = 5.39) while maintaining 5-HT2B antagonism (pA2 = 7.27), demonstrating structural control over GPCR selectivity .
Impact of Fluorine: Fluoro substituents (e.g., in thiadiazoloquinolones) enhance antibacterial activity, likely by improving membrane permeability and target interactions .
Extended Aromatic Systems: Benzo[f]this compound’s fused benzene ring may alter pharmacokinetic properties, though biological data are lacking .
Clinical and Industrial Relevance
- Antibacterial Agents: Thiadiazoloquinolone-5-carboxylic acids show promise against drug-resistant bacteria, with MIC values comparable to fluoroquinolones .
- Antimycobacterial Applications : Imidazo derivatives targeting pantothenate synthetase highlight Q5CA’s role in developing anti-tuberculosis therapies .
- Diuretic Candidates : Pyrrolo derivatives with unsubstituted aromatic rings (e.g., benzylamide analogs) exhibit high diuretic activity and are under further pharmacological evaluation .
Biological Activity
Quinoline-5-carboxylic acid (Q5CA) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, structure-activity relationships, and potential therapeutic applications.
- Molecular Formula : C₁₀H₇NO₂
- Molecular Weight : 173.17 g/mol
- Melting Point : >300 °C
- Boiling Point : 386.5 °C at 760 mmHg
- Density : 1.3 g/cm³
Q5CA is characterized by a quinoline ring structure with a carboxylic acid functional group, which contributes to its reactivity and biological activity.
1. Antiproliferative Activity
Research has demonstrated that Q5CA and its derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study indicated that quinoline-based compounds, including those with the carboxylic acid group, showed comparable activity to cisplatin against P388 leukemia cells, although they were less effective against neuroepithelioma cells (SK-N-MC) .
2. Diuretic Activity
This compound derivatives have been investigated for their diuretic properties. A study comparing the diuretic effects of Q5CA derivatives with hydrochlorothiazide revealed that some compounds exhibited superior diuretic activity, suggesting their potential as effective diuretics . The mechanism appears to involve the inhibition of aldosterone production, which is crucial for sodium retention and water balance in the body.
3. Antimicrobial and Antiparasitic Properties
Q5CA has been shown to possess antibacterial, antifungal, and antimalarial activities. Its derivatives are being explored for their potential as new antimicrobial agents due to their ability to disrupt microbial cell function .
Structure-Activity Relationships (SAR)
The biological activity of Q5CA is closely related to its structural features. Modifications in the quinoline ring or the carboxylic acid group can significantly alter its pharmacological properties:
Modification | Effect on Activity |
---|---|
Substitution on the quinoline ring | Enhanced antiproliferative activity |
Variation in side chains | Altered diuretic and antimicrobial properties |
Presence of electron-withdrawing groups | Increased potency against specific targets |
Case Study 1: Antiproliferative Effects
In a study evaluating various quinoline derivatives, compounds containing the 8-carboxylic acid group alongside Q5CA displayed potent antiproliferative activity against cancer cell lines, indicating a promising avenue for cancer treatment development .
Case Study 2: Diuretic Efficacy
A comparative analysis of Q5CA derivatives demonstrated that certain compounds not only surpassed hydrochlorothiazide in diuretic efficacy but also exhibited lower toxicity levels. This finding suggests that these derivatives could serve as safer alternatives for managing hypertension and fluid retention .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Quinoline-5-carboxylic acid, and how can purity be optimized?
- Methodological Answer : this compound is typically synthesized via cyclization of substituted anilines with glyoxylic acid derivatives or through catalytic oxidation of quinoline precursors. For example, cyclocondensation reactions under acidic conditions (e.g., H₂SO₄) yield the quinoline core, followed by carboxylation at the 5-position . Purity optimization involves recrystallization from ethanol/water mixtures and characterization via HPLC (≥95% purity) and NMR (¹H/¹³C) to confirm structural integrity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the quinoline backbone and carboxylic acid proton (δ ~12-13 ppm) .
- HPLC-MS : For purity assessment and detection of byproducts (e.g., unreacted intermediates) .
- FT-IR : To identify carboxyl C=O stretching (1700–1720 cm⁻¹) and aromatic C-H vibrations .
- Elemental Analysis : To validate empirical formula (C₁₀H₇NO₂) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation or skin contact .
- Store in sealed containers away from oxidizers; spills require neutralization with sodium bicarbonate and disposal as hazardous waste .
- Emergency measures: For ingestion, rinse mouth with water (do not induce vomiting); for eye exposure, irrigate with saline for 15 minutes .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its pharmacological activity in receptor-binding studies?
- Methodological Answer : The carboxylic acid group enhances hydrogen bonding with target receptors (e.g., 5-HT₂B/5-HT₂C serotonin receptors). Computational docking studies (e.g., AutoDock Vina) reveal that the planar quinoline ring facilitates π-π stacking with aromatic residues, while substituents at the 2-position (e.g., trifluoromethyl) modulate selectivity. For example, 8-methoxy-2-(trifluoromethyl) derivatives show reduced 5-HT₂C affinity (pKi ~5.39) due to steric hindrance .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). To address this:
- Standardize protocols: Use identical cell models (e.g., HEK-293 for 5-HT₂B assays) and control for pH/temperature .
- Validate purity: Impurities >5% (e.g., unreacted intermediates) can skew IC₅₀ values; employ LC-MS for batch verification .
- Apply statistical rigor: Use ANOVA to compare datasets and meta-analysis to contextualize outliers .
Q. What computational strategies predict the binding dynamics of this compound analogs with protein targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model ligand-receptor interactions over 100-ns trajectories, highlighting stable binding conformers .
- QSAR Modeling : Use descriptors like logP and polar surface area to correlate structural features (e.g., electron-withdrawing substituents) with activity .
- Free Energy Perturbation (FEP) : Quantify ΔG binding for derivatives, guiding rational design of high-affinity analogs .
Q. How can researchers design SAR studies to optimize the anti-inflammatory activity of this compound derivatives?
- Methodological Answer :
- Scaffold Modification : Introduce electron-donating groups (e.g., -OCH₃) at the 8-position to enhance COX-2 inhibition .
- Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole moiety to improve metabolic stability while retaining hydrogen-bonding capacity .
- In Vivo Validation : Use murine models (e.g., carrageenan-induced paw edema) to assess efficacy and toxicity (LD₅₀) .
Properties
IUPAC Name |
quinoline-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYMXZBXQCGRGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60283135 | |
Record name | Quinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60283135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7250-53-5 | |
Record name | 5-Quinolinecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60283135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | quinoline-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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